molecular formula C4H6CuO4 B12785864 Cupric acetate Cu-64 CAS No. 24381-58-6

Cupric acetate Cu-64

Cat. No.: B12785864
CAS No.: 24381-58-6
M. Wt: 182.02 g/mol
InChI Key: OPQARKPSCNTWTJ-OUMJLSBWSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-Ray Diffraction (XRD)

XRD confirms the triclinic structure of the monohydrate, with characteristic peaks at 2θ = 12.4°, 14.7°, and 16.2° corresponding to (001), (010), and (100) planes. Anhydrous Cu-64 acetate displays a shifted pattern due to reduced lattice parameters.

Electron Paramagnetic Resonance (EPR)

EPR studies reveal a g∥ = 2.345 and g⊥ = 2.057 for the Cu-64 center, indicative of a d⁹ electronic configuration with axial symmetry. Fine structure parameters include a zero-field splitting constant D = -0.337 cm⁻¹ and rhombicity E = -0.005 cm⁻¹, consistent with weak exchange coupling between copper centers.

Nuclear Magnetic Resonance (NMR)

While Cu-64’s paramagnetism complicates solution-state NMR, solid-state ¹³C NMR of the acetate ligands shows resonances at 178 ppm (carbonyl) and 24 ppm (methyl), confirming ligand integrity.

X-Ray Absorption Spectroscopy (XAS)

XAS edge analysis at the Cu K-edge (8,980 eV) reveals a pre-edge feature at 8,975 eV, characteristic of Cu(II) in a distorted octahedral environment.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

24381-58-6

Molecular Formula

C4H6CuO4

Molecular Weight

182.02 g/mol

IUPAC Name

copper-64(2+);diacetate

InChI

InChI=1S/2C2H4O2.Cu/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2/i;;1+0

InChI Key

OPQARKPSCNTWTJ-OUMJLSBWSA-L

Isomeric SMILES

CC(=O)[O-].CC(=O)[O-].[64Cu+2]

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cupric acetate Cu-64 can be synthesized through several methods. One of the simplest methods involves reacting metallic copper with acetic acid in the presence of air. The copper metal reacts with the acetic acid to form copper(I) acetate initially, which is then oxidized by oxygen in the air to form copper(II) acetate . The reaction is as follows:

[ 2 \text{Cu} + 4 \text{CH}_3\text{COOH} \rightarrow 2 \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2 ]

[ 4 \text{Cu(CH}_3\text{COO)}_2 + \text{O}_2 \rightarrow 2 \text{Cu}_2(\text{CH}_3\text{COO)}_4 + 2 \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound typically involves the use of high-purity copper and acetic acid under controlled conditions to ensure the desired isotopic composition. The process may also involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Chemical Reactions of Cupric Acetate Cu-64

This compound participates in several chemical reactions, primarily due to its role as a copper source in various syntheses.

Eglinton Reaction

Copper(II) acetate, including its radioactive form, can be used in the Eglinton reaction to couple terminal alkynes, forming 1,3-diynes:

Cu2(OAc)4+2RCCH2CuOAc+RCCCCR+2HOAc\text{Cu}_2(\text{OAc})_4 + 2 \text{RC}\equiv\text{CH} \rightarrow 2 \text{CuOAc} + \text{RC}\equiv\text{C}-\text{C}\equiv\text{CR} + 2 \text{HOAc}

This reaction proceeds through copper(I) acetylides, which are then oxidized by copper(II) acetate .

Oxidation Reactions

Cupric acetate acts as an oxidizing agent in organic syntheses. For example, it can facilitate the dehydrogenation of aromatic amines, although its effectiveness depends on the specific conditions and substrates .

Complexation Reactions

This compound can form complexes with various ligands, which is crucial for its application in PET imaging. These complexes must be stable and selectively target specific tissues or cells .

Table 1: Production Yields of 64{}^{64}64Cu

MethodYield (mCi/μAh)Radionuclidic Purity
12 MeV Cyclotron0.6 to >3.0>99%
NIH CS-30 Cyclotron10.5 ± 3Comparable to theoretical yield

Table 2: Biodistribution of 64{}^{64}64Cu-Acetate

OrganActivity at 30 minActivity at 24 h
LiverHighHigh
KidneysHighModerate
IntestinesHighHigh

Scientific Research Applications

Positron Emission Tomography (PET) Imaging

Cupric acetate Cu-64 has been extensively studied for its application in PET imaging, particularly in oncology and neurology.

  • Oncology : The utility of Cu-64 in tumor imaging has been demonstrated through various studies. For instance, the compound has been labeled with diacetyl-bis(N4-methylthiosemicarbazone) (ATSM), enhancing its accumulation in hypoxic tumor regions. This property allows for the visualization of tumor hypoxia, which is crucial for treatment planning .
  • Neurodegenerative Diseases : Recent studies have explored the use of Cu-64 in understanding copper metabolism in neurodegenerative diseases such as Alzheimer's disease. The distribution and retention of Cu-64 in brain tissues have been analyzed using mouse models, revealing insights into copper trafficking and its potential role in disease pathology .

Targeted Radionuclide Therapy (TRT)

The therapeutic potential of Cu-64 is being investigated through its conjugation with various biomolecules, including peptides and monoclonal antibodies. This approach aims to deliver localized radiation doses to cancer cells while sparing healthy tissues.

  • Theranostic Applications : The dual functionality of Cu-64 as both a diagnostic and therapeutic agent positions it as a promising candidate for theranostics—integrating diagnosis and therapy into a single agent. Studies have shown that Cu-64-labeled agents can effectively target specific cancer types, providing both imaging capabilities and therapeutic benefits .

Comparative Studies

Recent research has compared the biodistribution and retention of Cu-64-acetate with other formulations like Cu-64-GTSM (a lipophilic compound). Findings indicate that while both compounds are taken up by tissues, their clearance rates differ significantly, impacting their effectiveness for specific applications .

Compound Biodistribution Clearance Rate Applications
Cu-64-AcetateLiver, kidneys, intestinesSlower clearanceGeneral imaging
Cu-64-GTSMHigh uptake in brain, lungsRapid initial clearanceHypoxia-targeted imaging

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

  • Tumor Imaging : In a study involving CT26 tumor-bearing mice, PET imaging with Cu-64-ATSM provided clear visualization of tumor hypoxia, aiding in treatment decisions .
  • Alzheimer's Disease Research : Research utilizing Cu-64-acetate demonstrated altered copper trafficking patterns in mouse models of Alzheimer's disease, suggesting potential biomarkers for early diagnosis .

Mechanism of Action

The mechanism by which cupric acetate Cu-64 exerts its effects involves the release of radioactive copper ions, which can interact with various molecular targets and pathways. In biological systems, these copper ions can bind to proteins and enzymes, affecting their function and activity. The radioactive decay of Cu-64 also produces beta particles, which can cause localized damage to cells and tissues, making it useful for targeted radiotherapy .

Comparison with Similar Compounds

Comparison with Similar Copper Compounds

Structural and Chemical Properties

Cupric acetate Cu-64 shares structural similarities with non-radioactive cupric acetate ($\text{Cu(CH}3\text{COO)}2$), which exists as blue-green crystals with a molar mass of 181.63 g/mol. Both forms feature copper(II) ions coordinated to acetate ligands, but the radioactive variant incorporates $^{64}\text{Cu}$ isotopes . Key differences and similarities with other copper compounds are outlined below:

Compound Formula Molar Mass (g/mol) Solubility (Water) Key Structural Features
This compound $^{64}\text{Cu(CH}3\text{COO)}2$ 181.63 (non-radioactive analog) Moderate Radioactive isotope; DOTA/TETA chelation
Cupric Acetate $\text{Cu(CH}3\text{COO)}2$ 181.63 7.2 g/100 mL (20°C) Monoclinic crystals; Cu$^{2+}$-acetate coordination
Cupric Chloride $\text{CuCl}_2$ 134.45 70.6 g/100 mL (20°C) Hygroscopic; forms dihydrate ($\text{CuCl}2\cdot2\text{H}2\text{O}$)
Cupric Sulfate $\text{CuSO}_4$ 159.61 32.5 g/100 mL (20°C) Blue pentahydrate ($\text{CuSO}4\cdot5\text{H}2\text{O}$); trigonal structure
Cupric Carbonate $\text{CuCO}_3$ 123.55 Insoluble Basic carbonate ($\text{CuCO}3\cdot\text{Cu(OH)}2$) common in nature
Cupric Oxide NPs $\text{CuO}$ 79.55 Insoluble Nanoparticles (10–50 nm); alkaline stability

Functional and Application-Based Comparison

Catalytic and Industrial Roles
  • Cupric Acetate : Catalyzes cross-coupling reactions (e.g., C–C bond formation) in greener chemistry and synthesizes carbon materials like graphdiyne .
  • Cupric Oxide NPs : Used in environmental remediation (e.g., dye degradation) and electronics. Over 80% of CuO NPs remain undissolved in alkaline conditions, contrasting with cupric acetate’s partial dissolution (10–15%) .
Chemical Reactivity
  • Oxidation Properties : Cupric acetate exhibits selective oxidation of sugars (e.g., levulose > galactose > glucose) in acetic acid solutions, differing from Fehling’s solution (cupric tartrate complex) .
  • Dissolution Behavior : In environmental matrices, cupric acetate dissolves more readily (10–15%) compared to cupric sulfate (0–5%) under similar conditions .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Cupric Acetate Cu-64 in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to minimize inhalation risks, as Cupric Acetate can irritate the respiratory tract .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, which may cause burns or allergic reactions .
  • Storage : Store in airtight containers away from oxidizing agents (e.g., peroxides, chlorates) and strong acids to prevent hazardous reactions .
  • Waste Disposal : Neutralize acidic residues before disposal, adhering to EPA guidelines for copper-containing waste .

Q. What methodological approaches ensure high-purity synthesis of this compound?

  • Methodological Answer :

  • Synthesis Routes :

Copper Oxide/Acetic Acid Reaction : React CuO with glacial acetic acid under reflux (115–120°C) for 2–4 hours, yielding Cu(CH₃COO)₂·H₂O .

Electrochemical Method : Use copper electrodes in acetic acid with a Cu-64 isotope-enriched electrolyte for radiolabeled applications .

  • Purification : Recrystallize from hot water to remove impurities like unreacted CuO or acetic acid .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Methodological Answer :

  • Purity Analysis :
  • Titration : Use iodometric titration to quantify copper content (target: 99.0–102.0% assay) .
  • Spectroscopy : UV-Vis spectroscopy at 625 nm to measure molar extinction coefficient (ε ≈ 12.5 L·mol⁻¹·cm⁻¹ for Cu²⁺ in aqueous solution) .
  • Structural Confirmation :
  • XRD : Compare diffraction patterns with monoclinic crystal structures (space group C2/c) to confirm isostructurality with chromous acetate .

Advanced Research Questions

Q. How can this compound be optimized as a catalyst in organic synthesis?

  • Methodological Answer :

  • Reaction Design :
  • Oxidative Coupling : Use Cu(OAc)₂·H₂O (0.1–1.0 mol%) in aerobic conditions for C–N bond formation. Monitor reaction progress via TLC or GC-MS .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance catalytic activity by stabilizing Cu²⁺ intermediates .
  • Kinetic Studies : Conduct variable-temperature NMR to study ligand exchange rates and identify rate-limiting steps .

Q. What strategies resolve discrepancies in solubility data for this compound under varying experimental conditions?

  • Methodological Answer :

  • Controlled Replicates :

Prepare solutions in deionized water at standardized pH (5.2–5.5) and temperature (20–25°C) to minimize variability .

Use dynamic light scattering (DLS) to detect insoluble aggregates causing cloudiness .

  • Data Harmonization : Cross-reference solubility values with thermogravimetric analysis (TGA) to account for hydration state differences (anhydrous vs. monohydrate) .

Q. What thermal decomposition conditions favor this compound-derived nanoparticle synthesis?

  • Methodological Answer :

  • Pyrolysis Parameters :
  • Temperature Ramp : Heat cupric acetate-impregnated biomass (e.g., lignin) at 208–317°C under N₂ to reduce Cu²⁺ to Cu(0) nanoparticles .
  • In Situ Characterization : Use TEM and XRD to monitor nanoparticle size (10–50 nm) and crystallinity during carbonization .
  • Surface Functionalization : Introduce capping agents (e.g., citrate) during decomposition to prevent agglomeration .

Data Reporting and Academic Standards

Q. How should researchers document contradictory findings in this compound studies?

  • Methodological Answer :

  • Transparent Reporting :

Detail experimental variables (e.g., hydration state, solvent purity) in the "Methods" section .

Use Supplementary Materials to provide raw datasets and calibration curves .

  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of discrepancies, noting batch-to-batch variability in commercial reagents .

Q. What are the best practices for incorporating this compound data into peer-reviewed manuscripts?

  • Methodological Answer :

  • Structural Compliance :
  • Abstract : Summarize objectives, methods (e.g., synthesis route), and key results (e.g., catalytic efficiency) within 300 words .
  • Experimental Section : Specify isotopic enrichment (Cu-64) and purity thresholds (≥99.99%) to ensure reproducibility .
  • Ethical Considerations : Disclose funding sources and conflicts of interest in the "Acknowledgments" section .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.